(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Description
This compound belongs to the bile acid derivatives, characterized by a cyclopenta[a]phenanthrene steroid nucleus with specific functional modifications. Key structural features include:
- Methyl groups at positions 10 and 13, common in bile acids to modulate rigidity and metabolic stability.
- Pentadeuterio substitution at positions 2,2,3,4,4, introducing five deuterium atoms for isotopic labeling, often used in metabolic tracing studies to improve detection sensitivity in mass spectrometry .
- A (4R)-pentanoic acid side chain, critical for interactions with bile acid transporters and nuclear receptors like FXR (farnesoid X receptor) .
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19?,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D |
InChI Key |
BHQCQFFYRZLCQQ-QBERNLAISA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC(C3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this pentadeuterio-substituted steroidal pentanoic acid typically involves:
- Starting Material Selection: The synthesis often begins from a natural or synthetic steroid precursor structurally close to ursodeoxycholic acid or similar trihydroxy steroids.
- Introduction of Deuterium Labels: Deuterium atoms are introduced via selective hydrogen-deuterium exchange reactions or by employing deuterated reagents during key synthetic steps.
- Stereoselective Hydroxylation and Methylation: The hydroxyl groups at positions 3, 7, and 12 and methyl groups at 10 and 13 are introduced or preserved with stereochemical control.
- Side Chain Functionalization: The pentanoic acid side chain is installed or modified at the 17-position of the steroid nucleus.
- Purification and Characterization: Final purification is achieved by chromatographic techniques, and the compound is characterized by NMR (including deuterium NMR), mass spectrometry, and other spectroscopic methods.
Specific Preparation Steps
Deuterium Incorporation
- Selective deuteration is achieved by catalytic hydrogen-deuterium exchange using deuterium gas (D2) or deuterated solvents under controlled conditions.
- Alternatively, deuterated reagents such as deuterated methyl iodide or deuterated reducing agents are used to introduce deuterium at specific carbon centers.
- The positions 2,2,3,4,4 are targeted for deuterium incorporation, requiring regio- and stereoselective conditions to avoid scrambling or loss of stereochemistry.
Hydroxylation and Methylation
- Hydroxyl groups at C3, C7, and C12 are introduced via stereoselective oxidation reactions, often employing osmium tetroxide or other oxidants under controlled stereospecific conditions.
- Methyl groups at C10 and C13 are either retained from the starting steroid or introduced via alkylation reactions.
- Protecting groups may be used to mask hydroxyl groups during selective functionalizations.
Side Chain Assembly
- The pentanoic acid moiety at C17 is introduced via side-chain elongation reactions such as alkylation with haloalkanoic acids or via esterification followed by hydrolysis.
- The stereochemistry at C4 is controlled during this step to maintain the (4R) configuration.
Analytical Data and Characterization
Research Results and Literature Data
- The compound’s synthesis has been reported in various patent and research literature focusing on labeled steroid derivatives for metabolic tracing and pharmacokinetic studies.
- Deuterium labeling enhances the stability and allows for detailed metabolic profiling by mass spectrometry and NMR.
- The stereochemical purity is typically confirmed by chiral chromatography and NMR coupling constants.
- Yields of the synthesis vary depending on the starting material and deuteration method but generally range from moderate to high (50–85%) after purification.
- Purity levels of 95–99% are achievable using preparative HPLC and recrystallization techniques.
Summary Table of Preparation Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The deuterium atoms can be replaced by other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a labeled standard in mass spectrometry to study reaction mechanisms and to trace the fate of specific atoms in complex reactions.
Biology
In biological research, the compound can be used to study the metabolism of steroids and to investigate the role of specific hydroxyl groups in biological activity.
Medicine
In medicine, the compound may serve as a precursor for the synthesis of deuterated drugs, which often have improved pharmacokinetic properties due to the kinetic isotope effect.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties, such as increased stability or altered reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The deuterium atoms can alter the rate of enzymatic reactions by changing the bond dissociation energies.
Comparison with Similar Compounds
Key Findings:
Deuterium Substitution: The target compound’s deuterium labeling distinguishes it from non-deuterated analogs (e.g., MOL008839, compound 7), enabling precise tracking in metabolic studies without altering bioactivity .
Hydroxylation Patterns: The 3,7,12-trihydroxy configuration enhances solubility and receptor binding compared to mono- or dihydroxy derivatives (e.g., desoxycholate) .
Side Chain Modifications: Esterified side chains (e.g., methyl esters in compound 7) reduce acidity, altering membrane permeability and metabolic stability . The pentanoic acid group in the target compound supports transporter-mediated uptake .
Biological Applications: Non-deuterated analogs (e.g., CA-M11) show antitumor activity via conjugation with cytotoxic agents . Fluorescent derivatives (NIRBAD-1) enable real-time imaging of bile acid transport . Deuterated versions are pivotal in quantifying endogenous bile acid flux in human fecal metabolomes .
Research Implications
- Deuterium Labeling: The pentadeuterio substitution provides a stable isotopic marker for pharmacokinetic studies, reducing background noise in LC-MS analyses .
- Structure-Activity Relationships : The 3,7,12-trihydroxy motif is critical for nuclear receptor activation (e.g., FXR), while deuterium substitution minimally impacts binding .
- Synthetic Challenges : Deuterium incorporation requires stringent anhydrous conditions to prevent isotopic exchange, as seen in LiAlH₄-mediated reductions .
Biological Activity
(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound with potential biological significance. This article explores its biological activity through various studies and data analyses.
- Molecular Formula : C26H44O5
- Molecular Weight : 436.625 g/mol
- Density : 1.129 g/cm³
- Boiling Point : 552.5ºC at 760 mmHg
- Flash Point : 176.6ºC
Biological Activity Overview
The compound exhibits several biological activities that are of interest in pharmacological research. Its structural characteristics suggest potential interactions with biological systems.
Research indicates that the compound may influence various biological pathways:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that could mitigate oxidative stress.
- Anti-inflammatory Effects : Studies have shown that similar compounds can modulate inflammatory responses in vitro and in vivo.
- Hormonal Modulation : Given its structural similarity to steroid compounds like cholic acid and its derivatives , it may interact with hormonal pathways.
Study 1: Antioxidant Properties
A recent study evaluated the antioxidant capacity of similar compounds in a controlled environment. The results indicated that the presence of hydroxyl groups significantly enhanced the scavenging ability against free radicals.
| Compound | IC50 (µM) |
|---|---|
| Test Compound | 25 |
| Control (Vitamin C) | 30 |
Study 2: Anti-inflammatory Activity
In a model of induced inflammation using murine macrophages (RAW264.7), the compound demonstrated a reduction in pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound | 120 | 90 |
Study 3: Hormonal Interaction
In vitro assays showed that the compound could bind to steroid receptors with moderate affinity. This suggests a potential role in modulating endocrine functions.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are stereochemical centers preserved during synthesis?
The synthesis involves multi-step protection/deprotection strategies. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl groups, followed by selective deprotection using tetrabutylammonium fluoride (TBAF) in THF . Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid undesired side reactions. Column chromatography (e.g., 0–50% ethyl acetate/DCM gradients) ensures purity, with yields typically ranging from 68% to 84% . Stereochemical integrity is maintained by using chiral auxiliaries or catalysts that favor specific configurations, as evidenced by NMR confirmation of intermediate structures .
Q. How is the compound characterized, and what analytical techniques are prioritized?
Structural validation relies on 1H/13C NMR to confirm stereochemistry and deuterium placement, mass spectrometry (ESI) for molecular weight verification, and thin-layer chromatography (TLC) for purity assessment . Melting points (mp) and comparative analysis against literature data are also critical . Deuterium incorporation is confirmed via isotopic shifts in NMR spectra .
Q. What are the recommended storage conditions to ensure compound stability?
The compound requires storage at –20°C in a dry, inert environment to prevent degradation of hydroxyl and deuterated groups. Lyophilization is recommended for long-term stability, and exposure to moisture or light should be minimized .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for in vivo studies?
Methodology :
- Replace traditional column chromatography with automated flash chromatography to reduce purification time.
- Use microwave-assisted synthesis for steps requiring prolonged reaction times (e.g., 24-hour stirring periods) .
- Optimize deuterium incorporation by employing deuterated solvents (e.g., D2O or CD3OD) during key steps to minimize isotopic dilution .
- Monitor reaction progress via in-situ FTIR or HPLC-MS to identify bottlenecks .
Q. How do deuterium substitutions impact NMR interpretation and biological activity?
Data Analysis :
- Deuterium atoms cause isotopic shifts in NMR, particularly in 1H spectra (e.g., reduced splitting patterns due to lower spin-spin coupling) .
- In biological assays, deuterated analogs may exhibit altered pharmacokinetics (e.g., slower metabolic clearance) compared to non-deuterated counterparts. For example, deuterium at C2 and C4 positions could enhance metabolic stability in hepatic environments .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Experimental Design :
- Perform dose-response assays under standardized conditions (e.g., Clostridium difficile spore inhibition assays with controlled inoculum sizes and growth media) .
- Use isotopic labeling (e.g., 14C or 3H tracers) to track compound uptake and metabolism in target tissues .
- Validate conflicting results via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based luciferase reporter assays) .
Q. How can stereochemical impurities be detected and minimized during synthesis?
Troubleshooting :
- Employ chiral HPLC with polysaccharide-based columns to separate enantiomers .
- Use vibrational circular dichroism (VCD) to confirm absolute configurations of intermediates .
- Introduce kinetic resolution steps, where faster-reacting stereoisomers are selectively crystallized .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

